tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
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Overview
Description
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound that features a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group on the phenyl ring, followed by the introduction of the tert-butyl carbamate group. The hydroxyphenylethyl group is then introduced through a series of coupling reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-N-[2-(4-nitrophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
- tert-Butyl ®-N-[2-(4-methoxyphenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
Uniqueness
tert-Butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is unique due to the presence of both an amino group and a hydroxy group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVMLUHTBIZQRL-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)C[C@@H](C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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